2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and its role as a precursor in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
Cyanoacetamide derivatives, which include this compound, are known to be precursors for heterocyclic synthesis and have been reported to exhibit diverse biological activities .
Mode of Action
It is known that cyanoacetamide derivatives can undergo a variety of condensation and substitution reactions due to the active hydrogen on c-2 of these compounds .
Biochemical Pathways
Cyanoacetamide derivatives are known to form a variety of heterocyclic compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Cyanoacetamide derivatives have been reported to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Triethylamine: Often used as a base catalyst in condensation reactions.
Phenacyl Bromide: Used in cyclo condensation reactions to form pyrrole derivatives.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives, which are of interest due to their potential biological activities .
Scientific Research Applications
2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2-isopropyl-4-methylpyridin-3-yl)acetamide
- 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide
Uniqueness
2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit significant biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-cyano-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c12-4-1-10(16)15-11-14-9(7-17-11)8-2-5-13-6-3-8/h2-3,5-7H,1H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUZAUFCZQAPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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